N-{1-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE
Description
N-{1-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
N-[1-[1-(2-phenylethyl)benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(19-13-22)18-20-16-9-5-6-10-17(16)21(18)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDKRWVAPCDEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with o-phenylenediamine to form the benzimidazole ring, followed by alkylation with ethyl bromide and subsequent formylation using formic acid or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the formamide group can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential in drug development, particularly in targeting specific enzymes and receptors .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. They are investigated for treating infections, cancer, and other diseases due to their ability to interact with biological targets .
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials requiring benzimidazole cores. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-{1-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylethylamine: A precursor in the synthesis, known for its role in neurotransmission.
Formamide: A simple amide, used in various chemical reactions.
Uniqueness
N-{1-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of the benzimidazole ring, phenylethyl group, and formamide moiety allows for diverse interactions and applications, distinguishing it from simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
